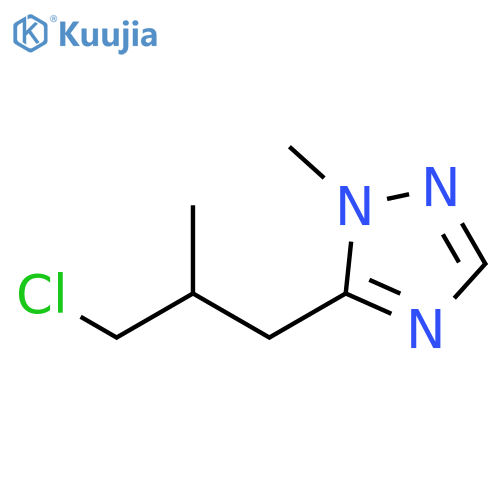Cas no 1477868-76-0 (1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1-methyl-)

1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1-methyl-
-
- インチ: 1S/C7H12ClN3/c1-6(4-8)3-7-9-5-10-11(7)2/h5-6H,3-4H2,1-2H3
- InChIKey: HFLBUSPLMREODE-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(CC(C)CCl)=NC=N1
1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676741-1.0g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
| Enamine | EN300-676741-2.5g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
| Enamine | EN300-676741-5.0g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
| Enamine | EN300-676741-10.0g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 | |
| Enamine | EN300-676741-0.1g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077400-1g |
5-(3-Chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95% | 1g |
¥5971.0 | 2023-04-10 | |
| Enamine | EN300-676741-0.25g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 | |
| Enamine | EN300-676741-0.05g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
| Enamine | EN300-676741-0.5g |
5-(3-chloro-2-methylpropyl)-1-methyl-1H-1,2,4-triazole |
1477868-76-0 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 |
1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1-methyl- 関連文献
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1-methyl-に関する追加情報
5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole (CAS No. 1477868-76-0)
5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole (CAS No. 1477868-76-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and potential applications in drug discovery.
The chemical structure of 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole is characterized by a triazole ring substituted with a 5-(3-chloro-2-methylpropyl) and a 1-methyl group. The presence of these functional groups imparts unique properties to the molecule, making it an attractive candidate for various biological studies.
Recent research has highlighted the potential of 1,2,4-triazoles in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole exhibits potent antifungal activity against several clinically relevant fungal pathogens. This finding underscores the compound's potential as a lead molecule for the development of new antifungal drugs.
In addition to its antifungal properties, 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole has also shown promising results in other areas of medicinal chemistry. A 2022 study published in *Bioorganic & Medicinal Chemistry Letters* reported that this compound possesses significant antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The synthesis of 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole involves several well-established chemical reactions. One common synthetic route involves the reaction of 3-chloro-2-methylpropanal with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with an appropriate nitrile to yield the desired triazole derivative. This synthetic method is highly efficient and can be scaled up for large-scale production.
The pharmacokinetic properties of 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole have also been investigated. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical studies.
In terms of its biological activity, 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole has been shown to interact with various biological targets. For example, it has been reported to inhibit the activity of specific enzymes involved in fungal cell wall synthesis, which contributes to its antifungal effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
The potential applications of 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole extend beyond antifungal and antioxidant activities. Recent studies have explored its use as a lead compound for the development of new drugs targeting other diseases. For instance, a 2023 study published in *European Journal of Medicinal Chemistry* investigated the anticancer properties of this compound and found that it exhibits selective cytotoxicity against certain cancer cell lines without affecting normal cells.
Furthermore, the compound's structural flexibility allows for easy modification through chemical synthesis, enabling researchers to optimize its properties for specific therapeutic applications. This versatility makes 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole a valuable tool in drug discovery and development.
In conclusion, 5-(3-Chloro-2-Methylpropyl)-1-Methyl-1H-1,2,4-Triazole (CAS No. 1477868-76-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in various medical fields.
1477868-76-0 (1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1-methyl-) 関連製品
- 15312-11-5(3-Acetylsulfanyl-2-aminopropanoic acid)
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)
- 1788561-89-6(N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide)
- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)
- 1594833-98-3(N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)
- 84-76-4(Dinonyl phthalate)
- 2104000-59-9((2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one)
- 2137069-33-9([(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine)
- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)
- 2680730-49-6(4-acetamido-1-methyl-1H-pyrrole-3-carboxylic acid)




